An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride Monohydrate on DNA Gyrase
An In-depth Technical Guide to the Mechanism of Action of Ciprofloxacin Hydrochloride Monohydrate on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which ciprofloxacin hydrochloride monohydrate, a broad-spectrum fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The document details the biochemical interactions, quantitative inhibition data, relevant experimental protocols, and the downstream cellular consequences of this inhibition.
Core Mechanism of Action: Trapping the DNA-Gyrase Complex
Ciprofloxacin's primary mode of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[1][2] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2 complex).
Ciprofloxacin does not bind to DNA gyrase alone but rather to the transient enzyme-DNA complex.[3] The drug intercalates into the DNA at the site of cleavage and forms a stable ternary complex with DNA gyrase and the cleaved DNA.[3][4] This ciprofloxacin-gyrase-DNA complex effectively traps the enzyme in its cleavage-competent conformation, preventing the re-ligation of the DNA strands.[1][3] The stabilization of this "cleavage complex" leads to the accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death.[5][6][7]
The interaction is mediated through a water-metal ion bridge, typically involving a magnesium ion, which coordinates with the keto-acid moiety of ciprofloxacin and key amino acid residues within the GyrA subunit.[8]
Interaction with DNA Gyrase Subunits
Both GyrA and GyrB subunits are involved in the interaction with ciprofloxacin, though the GyrA subunit plays a more direct role in the drug-binding pocket.
-
GyrA Subunit: This subunit is responsible for the DNA cleavage and re-ligation activity of the enzyme. The quinolone resistance-determining region (QRDR) is located on the GyrA subunit, and mutations in this region are a primary cause of ciprofloxacin resistance. Key residues within the QRDR, such as serine 83 and aspartate 87 in E. coli, are crucial for ciprofloxacin binding.[9]
-
GyrB Subunit: This subunit possesses the ATPase activity that powers the DNA supercoiling reaction. While not in direct contact with the core of the ciprofloxacin molecule in the same way as GyrA, conformational changes in GyrB are essential for the overall catalytic cycle that ciprofloxacin interrupts.
Quantitative Inhibition Data
The inhibitory activity of ciprofloxacin against DNA gyrase has been quantified using various parameters. The following table summarizes key inhibitory concentrations (IC50) and other binding data from the literature.
| Parameter | Organism/Enzyme | Value | Reference(s) |
| IC50 | Escherichia coli DNA Gyrase (wild-type) | 0.45 µM | [3] |
| Escherichia coli DNA Gyrase (GyrA-G81C mutant) | 28 µM | [3] | |
| Neisseria gonorrhoeae DNA Gyrase (wild-type) | 0.39 µM | [8] | |
| Neisseria gonorrhoeae DNA Gyrase (GyrA S91F mutant) | 24.7 µM | [8] | |
| Neisseria gonorrhoeae DNA Gyrase (GyrA D95G mutant) | 23.8 µM | [8] | |
| Enterococcus faecalis DNA Gyrase | 27.8 µg/ml | [10] | |
| Staphylococcus aureus DNA Gyrase | 61.7 µM | [11] | |
| CC50 * | Neisseria gonorrhoeae DNA Gyrase (wild-type) | 1.3 µM | [8] |
| Neisseria gonorrhoeae DNA Gyrase (GyrA D95G mutant) | 13.9 µM | [8] | |
| Neisseria gonorrhoeae DNA Gyrase (GyrA S91F mutant) | 40.0 µM | [8] | |
| Binding Energy | Escherichia coli DNA Gyrase B | -6.77 kcal/mol | [12] |
*CC50: Concentration of drug required to induce cleavage in 50% of the DNA substrate.
Downstream Cellular Effects: The SOS Response
The accumulation of double-strand DNA breaks caused by the trapped ciprofloxacin-gyrase-DNA complex triggers a complex cellular stress response known as the SOS response.[5][13] This pathway is a crucial mechanism for bacteria to survive DNA damage.
Signaling Pathway of Ciprofloxacin-Induced SOS Response
Caption: Ciprofloxacin-induced DNA damage and the subsequent activation of the bacterial SOS response pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ciprofloxacin's effect on DNA gyrase are provided below.
Purification of Recombinant DNA Gyrase
This protocol is adapted from methods for overexpressing and purifying bacterial DNA gyrase subunits.
Objective: To obtain pure and active GyrA and GyrB subunits for in vitro assays.
Methodology:
-
Expression:
-
Transform E. coli expression strains (e.g., BL21(DE3)) with plasmids containing the gyrA and gyrB genes.
-
Grow the cultures in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cultures for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, with protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Subject the supernatant to a series of chromatography steps. This may include:
-
Affinity chromatography (e.g., Ni-NTA for His-tagged proteins or Heparin-Sepharose).
-
Ion-exchange chromatography (e.g., Q-Sepharose or SP-Sepharose).
-
Size-exclusion chromatography for final polishing.
-
-
-
Verification:
-
Assess the purity of the eluted fractions by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified subunits in a suitable buffer with glycerol at -80°C.
-
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by ciprofloxacin.
Objective: To determine the IC50 value of ciprofloxacin for DNA gyrase.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, and 0.1 mg/mL albumin).
-
Add relaxed pBR322 plasmid DNA as the substrate.
-
Add varying concentrations of ciprofloxacin (or a solvent control).
-
-
Enzyme Addition and Incubation:
-
Add a defined amount of reconstituted DNA gyrase (GyrA and GyrB subunits) to initiate the reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Treat the samples with proteinase K to digest the enzyme.
-
Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Data Analysis:
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide).
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition for each ciprofloxacin concentration and determine the IC50 value.
-
DNA Cleavage Assay
This assay measures the formation of the stable cleavage complex by detecting the linearization of supercoiled plasmid DNA.
Objective: To assess the ability of ciprofloxacin to trap the DNA-gyrase complex and induce DNA cleavage.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture similar to the supercoiling assay but often without ATP, as it is not required for quinolone-induced cleavage.[3]
-
Add supercoiled plasmid DNA (e.g., pBR322).
-
Add varying concentrations of ciprofloxacin.
-
-
Enzyme Addition and Incubation:
-
Add DNA gyrase to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Trapping the Cleavage Complex and Analysis:
-
Stop the reaction and trap the covalent complex by adding SDS.
-
Digest the protein with proteinase K.
-
Analyze the products on an agarose gel. The formation of a linear DNA band from the supercoiled substrate indicates DNA cleavage.
-
-
Data Analysis:
-
Quantify the amount of linear DNA produced at each ciprofloxacin concentration.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the key experimental assays and the logical flow of ciprofloxacin's mechanism of action.
Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay
Caption: A flowchart of the experimental steps for a DNA gyrase supercoiling inhibition assay.
Logical Relationship: Ciprofloxacin's Action on DNA Gyrase
Caption: The logical progression of events from ciprofloxacin binding to bacterial cell death.
This guide provides a detailed technical overview of the mechanism of action of ciprofloxacin on DNA gyrase. The information presented is intended to be a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
References
- 1. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.asm.org [journals.asm.org]
- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 12. The SOS Response Activation and the Risk of Antibiotic Resistance Enhancement in Proteus spp. Strains Exposed to Subinhibitory Concentrations of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
